molecular formula C9H18N2O2 B12857927 (R)-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate

(R)-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate

Cat. No.: B12857927
M. Wt: 186.25 g/mol
InChI Key: COXSXHACIDWKOV-MRVPVSSYSA-N
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Description

®-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate typically involves the reaction of ethylamine with a suitable pyrrolidine derivative under controlled conditions. One common method is the reductive amination of a pyrrolidine-1-carboxylate ester with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of chiral catalysts or resolution methods may be employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl groups, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

®-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which is a simple five-membered nitrogen-containing ring.

    Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.

    Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring.

Uniqueness

®-Ethyl 3-(ethylamino)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern and chiral nature. This gives it distinct properties and potential applications compared to other pyrrolidine derivatives. Its ability to interact with biological targets in a stereospecific manner makes it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl (3R)-3-(ethylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-3-10-8-5-6-11(7-8)9(12)13-4-2/h8,10H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

COXSXHACIDWKOV-MRVPVSSYSA-N

Isomeric SMILES

CCN[C@@H]1CCN(C1)C(=O)OCC

Canonical SMILES

CCNC1CCN(C1)C(=O)OCC

Origin of Product

United States

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